4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile
Description
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile is a bicyclic organic compound featuring a benzonitrile moiety attached to a 2-azabicyclo[2.2.1]heptane scaffold. This structure combines a rigid bicyclic amine system with an aromatic nitrile group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available as a building block for drug discovery, with prices ranging from €532.00 for 50 mg to €1,472.00 for 500 mg . Its stereochemical complexity and functional group diversity enable applications in designing ligands for G protein-coupled receptors (GPCRs) and enzyme inhibitors .
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNZXFYHZTLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Scope
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes represents the most efficient method for constructing the 2-azabicyclo[2.2.1]heptane core. As reported by Zhang et al. (2023), this method employs cyclopentene derivatives (e.g., 1 ) and acyloxyamine reagents under Pd(OAc)₂ catalysis (5 mol%) with 1,10-phenanthroline as a ligand. The reaction proceeds via oxidative addition of the Pd⁰ catalyst to the cyclopentene, followed by nucleophilic attack of the acyloxyamine to form the bicyclic structure.
Key Conditions :
Functionalization to Benzonitrile Derivatives
Diels-Alder Cycloaddition Approaches
Retrosynthetic Analysis
The Diels-Alder reaction between cyclopentadiene and nitroso dienophiles provides direct access to 2-azabicyclo[2.2.1]heptane skeletons. Steppeler et al. (2022) demonstrated that N-benzyl-2-azanorbornene (2 ) reacts with benzonitrile oxides in a [4+2] cycloaddition to form the target compound.
Reaction Scheme :
$$
\text{Cyclopentadiene} + \text{Nitrosobenzene} \xrightarrow{\text{EtAlCl}_2, -20^\circ \text{C}} \text{2-Azabicyclo[2.2.1]heptane} \quad \text{(Yield: 58%)}
$$
Stereochemical Control
The endo/exo selectivity of the Diels-Alder adduct is critical. Using chiral auxiliaries such as (R)-binaphthol, enantiomeric excess (ee) >90% has been achieved for the (1R,4S)-configured product.
Functional Group Transformations from Preformed Bicyclic Amines
Reductive Amination of 2-Azabicyclo[2.2.1]heptan-3-one
Patent EP0828740B1 (1996) discloses a biotechnological route starting from 2-azabicyclo[2.2.1]heptan-3-one (3 ). Hydrogenation over Pd/C (10 wt%) in methanol at 50°C followed by condensation with 4-cyanobenzaldehyde yields the title compound in 82% purity.
Optimized Conditions :
Mitsunobu Coupling for Ether Linkages
Mitsunobu reactions enable the introduction of aryl groups at the C7 position. Handa et al. (2018) coupled 7-hydroxy-2-azabicyclo[2.2.1]heptane with 4-cyanophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), achieving 67% yield.
Industrial-Scale Synthesis
Continuous Flow Hydrogenation
Large-scale production (≥100 kg) employs continuous flow reactors to enhance safety and efficiency. EP1095160B1 (1999) describes hydrogenation of 2-azabicyclo[2.2.1]hept-5-en-3-one in a tubular reactor with Raney Ni at 100°C, delivering 95% conversion.
Process Parameters :
Crystallization and Purification
Final purification uses antisolvent crystallization with heptane/ethyl acetate (4:1), reducing impurities to <0.1%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) | |
|---|---|---|---|---|---|
| Pd-Catalyzed Cyclization | 92 | 98 | High | 120 | |
| Diels-Alder | 58 | 95 | Moderate | 250 | |
| Reductive Amination | 82 | 99.5 | High | 90 | |
| Mitsunobu Coupling | 67 | 97 | Low | 300 |
Chemical Reactions Analysis
Types of Reactions: 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the nitrile group to primary amines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: In chemistry, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile is used as a building block for synthesizing complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: The compound is explored for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors. It is also investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The azabicyclo[2.2.1]heptane moiety can bind to specific sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-3-methylbenzonitrile
- Structural Difference : A methyl group is appended to the benzonitrile ring at the 3-position.
- Pricing : Similar to the parent compound, priced at €1,336.00 per 1 g for the methyl ester derivative .
Bicyclo[2.2.1]heptane-1,4-diamine diHCl
- Structural Difference : Replaces the benzonitrile group with a diamine moiety.
- Application : Primarily used in peptide mimicry and as a linker in prodrug design.
- Availability : Priced at €295.00 for 250 mg .
Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate HCl
Physicochemical and Functional Comparisons
Biological Activity
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile, also known by its CAS number 1250588-28-3, is a bicyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties. This compound features an azabicyclo[2.2.1]heptane moiety, which is significant for its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHN
- Molecular Weight : 198.269 g/mol
- InChI Key : WBCNZXFYHZTLRP-UHFFFAOYSA-N
4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. The azabicyclo structure allows for specific binding, which can modulate the activity of these targets, potentially leading to inhibition or activation of biological pathways relevant in disease states.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions due to its ability to inhibit specific enzymes or receptors:
- Neurological Disorders : The compound's structural similarity to known neuroactive substances suggests potential use in treating conditions such as pain and anxiety.
- Cancer Treatment : Preliminary studies have explored its role as an inhibitor of angiogenesis, which is critical in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile:
| Study | Findings |
|---|---|
| Study 1 | Investigated the compound's inhibitory effects on specific enzymes involved in cancer progression, demonstrating significant inhibition rates comparable to established inhibitors. |
| Study 2 | Explored the neuroprotective effects of the compound in animal models of neurological disorders, showing promise in reducing symptoms associated with neurodegeneration. |
| Study 3 | Evaluated the compound's pharmacokinetics and bioavailability, indicating favorable absorption characteristics that support further development for therapeutic use. |
In Vitro and In Vivo Studies
In vitro assays have shown that 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile effectively interacts with target proteins, leading to altered enzymatic activity. In vivo studies further support these findings, suggesting that the compound can penetrate biological membranes and exert its effects in living organisms.
Comparison with Similar Compounds
A comparison with structurally similar compounds provides insight into the unique properties of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Benzonitrile Derivative A | Lacks bicyclic structure | Limited activity against target enzymes |
| Bicyclic Compound B | Similar bicyclic framework | Moderate inhibition of receptor activity |
| 4-(Benzimidazol-2-yl) Derivative | Different functional groups | Stronger anticancer properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile, and how can its purity be validated?
- Methodology : The compound can be synthesized via coupling reactions between bicyclic amine precursors and benzonitrile derivatives. For example, similar bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptane derivatives) are prepared using acid-catalyzed cyclization or peptide coupling reagents like HATU/DIPEA .
- Purity Validation : Post-synthesis purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) followed by LC-MS analysis (≥97% purity threshold) and H/C NMR to confirm structural integrity .
Q. How does the bicyclic scaffold influence the compound’s physicochemical properties?
- Methodology : The rigid 2-azabicyclo[2.2.1]heptane system imposes steric constraints, reducing conformational flexibility. Computational tools (e.g., molecular docking) predict enhanced binding selectivity due to this rigidity. Experimentally, logP values and solubility can be determined via HPLC or shake-flask methods to assess hydrophobicity .
Q. What safety protocols are critical when handling nitrile-containing bicyclic compounds?
- Methodology : Use fume hoods to avoid inhalation of nitrile vapors. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Emergency protocols for skin/eye exposure involve immediate rinsing with water and medical consultation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology :
- Functional Group Modifications : Replace the benzonitrile group with boronic esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) to enhance solubility or enable Suzuki-Miyaura cross-coupling for derivatization .
- Bicyclic Core Variations : Introduce substituents (e.g., methyl, fluorine) to the bicyclo[2.2.1]heptane ring to modulate steric effects and target affinity. Compare bioactivity using in vitro assays (e.g., enzyme inhibition) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., GPCRs) using software like GROMACS. Focus on the bicyclic core’s role in stabilizing ligand-receptor complexes.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or metabolic stability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and blood-brain barrier permeability.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites. For example, nitrile hydrolysis to amides may reduce potency in vivo .
Q. What analytical techniques characterize degradation products under stressed conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- Degradation Pathway Mapping : Use UPLC-QTOF to identify degradants (e.g., benzonitrile oxidation to benzoic acid) and propose stabilization strategies .
Key Research Findings
- The bicyclo[2.2.1]heptane core enhances metabolic stability compared to flexible analogs, making it suitable for CNS-targeted drugs .
- Nitrile groups in similar compounds show moderate cytochrome P450 inhibition (IC >10 µM), suggesting low drug-drug interaction risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
